Asivatrep Asivatrep PAC-14028 has been used in trials studying the treatment of Skin Pruritus, Papulopustular Rosacea, and Erythematotelangiectatic Rosacea.
Brand Name: Vulcanchem
CAS No.: 1005168-10-4
VCID: VC0538500
InChI: InChI=1S/C21H22F5N3O3S/c1-4-5-17-13(6-8-18(28-17)21(24,25)26)7-9-19(30)27-12(2)14-10-15(22)20(16(23)11-14)29-33(3,31)32/h6-12,29H,4-5H2,1-3H3,(H,27,30)/b9-7+/t12-/m1/s1
SMILES: CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F
Molecular Formula: C21H22F5N3O3S
Molecular Weight: 491.5 g/mol

Asivatrep

CAS No.: 1005168-10-4

Cat. No.: VC0538500

Molecular Formula: C21H22F5N3O3S

Molecular Weight: 491.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Asivatrep - 1005168-10-4

Specification

CAS No. 1005168-10-4
Molecular Formula C21H22F5N3O3S
Molecular Weight 491.5 g/mol
IUPAC Name (E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide
Standard InChI InChI=1S/C21H22F5N3O3S/c1-4-5-17-13(6-8-18(28-17)21(24,25)26)7-9-19(30)27-12(2)14-10-15(22)20(16(23)11-14)29-33(3,31)32/h6-12,29H,4-5H2,1-3H3,(H,27,30)/b9-7+/t12-/m1/s1
Standard InChI Key UKGJZDSUJSPAJL-YPUOHESYSA-N
Isomeric SMILES CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)N[C@H](C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F
SMILES CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F
Canonical SMILES CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

Asivatrep, also known as PAC-14028, is a synthetic organic compound developed by AmorePacific Corporation. The compound possesses distinct chemical characteristics that contribute to its pharmacological activity.

PropertyDescription
Chemical FormulaC21H22F5N3O3S
Molecular Weight491.48 g/mol
CAS Number1005168-10-4
IUPAC Name(E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide
AliasesPAC-14028, Example 230 [US7858621]

The molecule contains several key structural features, including fluorinated aromatic rings and a methanesulfonamido group, that contribute to its high specificity for the TRPV1 receptor. Asivatrep has moderate lipophilicity with an XLogP value of 4.4 and a topological polar surface area of 96.54, facilitating its absorption through the skin when applied topically .

Mechanism of Action

Asivatrep functions primarily as a selective antagonist of the transient receptor potential vanilloid subtype 1 (TRPV1) channel. This receptor plays a crucial role in various sensory processes, particularly those related to pain and itch perception.

TRPV1 is abundantly expressed in keratinocytes and sensory neurons innervating the skin. When activated by various stimuli (including heat, pH changes, and inflammatory mediators), TRPV1 mediates calcium influx, which can trigger release of inflammatory mediators and exacerbate skin inflammation .

Asivatrep exhibits high potency in blocking TRPV1 activation, as demonstrated by its ability to inhibit capsaicin-induced calcium influx into keratinocytes at submicromolar concentrations . This mechanism explains its therapeutic effects in inflammatory skin conditions like atopic dermatitis, where TRPV1 signaling contributes to both pruritus (itching) and inflammation .

Pharmacokinetics and Pharmacodynamics

Asivatrep demonstrates favorable pharmacokinetic properties that support its development as both a topical and potentially oral therapeutic agent.

ParameterRatsMinipigs
Plasma Half-life2.1 hours3.8 hours
Oral Bioavailability (10 mg/kg)52.7%64.2%

These pharmacokinetic parameters indicate that asivatrep is relatively well-absorbed through the oral route, though its primary development path has been as a topical agent for dermatological conditions . The compound's ability to penetrate the skin barrier effectively contributes to its efficacy when applied topically.

In vivo studies demonstrate that asivatrep blocks capsaicin-induced increases in blood perfusion and accelerates recovery of skin barrier damage induced by tape stripping in hairless mice, confirming its pharmacodynamic activity at the target site .

Therapeutic Applications

Atopic Dermatitis

The most extensively studied application of asivatrep is in the treatment of atopic dermatitis (AD). Its mechanism of action addresses several pathophysiological aspects of AD:

  • Prevention of skin barrier damage

  • Acceleration of barrier recovery

  • Inhibition of pruritus (itching)

  • Reduction of elevated serum IgE levels

  • Inhibition of inflammatory cell infiltration in the epidermis

  • Inhibition of mast cell degranulation

These effects collectively contribute to the improvement of both the signs and symptoms of atopic dermatitis, making asivatrep a promising candidate for this indication .

Other Dermatological Conditions

Clinical trials have explored asivatrep's potential in treating additional skin conditions:

  • Papulopustular rosacea

  • Erythematotelangiectatic rosacea

  • Seborrheic dermatitis

  • Skin pruritus (itching)

Clinical Studies and Efficacy

Phase 3 Study (CAPTAIN-AD)

A pivotal phase 3 double-blind, vehicle-controlled study evaluated the efficacy and safety of 1.0% asivatrep cream in patients aged ≥12 years with mild to moderate atopic dermatitis. The study enrolled 240 participants who were randomly assigned in a 2:1 ratio to receive either asivatrep or vehicle cream for 8 weeks with twice-daily application .

The results demonstrated significant efficacy of asivatrep across multiple endpoints:

EndpointAsivatrep GroupVehicle GroupP-value
IGA scores of 0 or 1 at week 836.0%12.8%<0.001
≥2 points improvement on IGA from baseline20.3%7.7%0.01
Mean percentage reduction in EASI score44.3%21.4%<0.001
Mean change in pruritus VAS score-2.3 ± 2.4-1.5 ± 2.40.02

The study demonstrated that asivatrep provided marked and sustained relief of both signs and symptoms of atopic dermatitis compared to the vehicle cream .

Pack SizePriceAvailability
5 mg$3476-8 weeks
25 mg$1,1406-8 weeks
50 mg$1,4906-8 weeks
100 mg$1,9906-8 weeks
1 mL x 10 mM (in DMSO)$3756-8 weeks

This information may be relevant for researchers and institutions conducting further studies on asivatrep .

Future Directions

Asivatrep represents a novel therapeutic approach to inflammatory skin conditions through its selective antagonism of TRPV1. The completed phase 3 trial for atopic dermatitis suggests it could become an important addition to the treatment armamentarium for this common condition.

Additional research areas that may warrant further investigation include:

  • Long-term safety and efficacy profiles with extended treatment durations

  • Efficacy in pediatric populations under 12 years of age

  • Comparative studies against standard treatments like topical corticosteroids

  • Potential synergistic effects when used in combination with other therapeutic modalities

  • Further exploration of oral formulations for systemic applications

The establishment of asivatrep as the first-in-class topical TRPV1 antagonist opens possibilities for developing related compounds targeting the same pathway for various inflammatory and pruritic conditions .

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